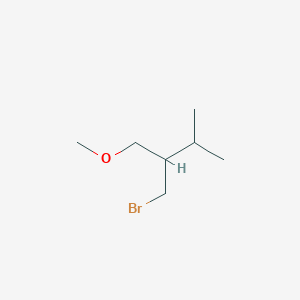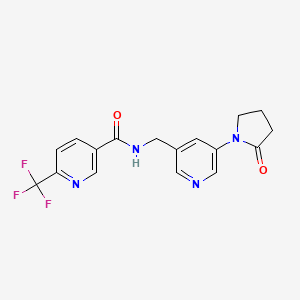
2-(Bromomethyl)-1-methoxy-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(Bromomethyl)-1-methoxy-3-methylbutane" is a chemical compound that may be of interest in various chemical synthesis and research areas due to its unique structure and potential reactivity. While specific studies directly addressing this compound were not identified, related research provides insights into synthesis methods, molecular structures, chemical reactions, and properties of structurally similar compounds.
Synthesis Analysis
The synthesis of related bromoalkyl and methoxy compounds involves various strategies, including electrophilic addition reactions, substitution reactions, and the use of environmentally benign reagents. For example, a practical synthesis approach for 2-bromo-6-methoxynaphthalene highlights the use of less hazardous methylating agents and efficient conditions, suggesting parallel methodologies could be applied for synthesizing compounds like "2-(Bromomethyl)-1-methoxy-3-methylbutane" (Xu & He, 2010).
Molecular Structure Analysis
Molecular structure analysis often utilizes computational methods to predict bond lengths, angles, and overall geometry. Studies on related compounds have applied density functional theory (DFT) to accurately predict molecular structures, which could be similarly used to analyze "2-(Bromomethyl)-1-methoxy-3-methylbutane" (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving bromomethyl and methoxy groups often involve nucleophilic substitution, elimination, and addition reactions. Research on related compounds demonstrates the regio- and stereoselectivity of bromo(alkoxylation) reactions, which could inform the expected chemical behavior of "2-(Bromomethyl)-1-methoxy-3-methylbutane" (Idris et al., 2000).
Physical Properties Analysis
The physical properties of chemical compounds, including boiling points, melting points, and solubility, are crucial for their application in chemical synthesis. While specific data for "2-(Bromomethyl)-1-methoxy-3-methylbutane" was not found, studies on similar compounds can provide insights into the expected physical characteristics and how they might influence reactivity and application in synthesis processes (Rihko et al., 1994).
科学的研究の応用
Synthetic Methodologies
Research has shown that compounds structurally related to "2-(Bromomethyl)-1-methoxy-3-methylbutane" are vital intermediates in synthesizing various chemical entities. For example, "2-Bromo-6-methoxynaphthalene" is an essential intermediate for preparing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Innovative synthesis methods have been developed to improve environmental and toxicological safety, substituting hazardous reagents like methyl halides with safer alternatives like dimethyl carbonate, which serves as an eco-friendly methylating agent (Wei-Ming Xu & Hong-Qiang He, 2010).
Solvent Applications
The quest for sustainable and environmentally benign solvents has led to the evaluation of ethers and related compounds for industrial use. For instance, "2-Methoxy-2-methylbutane" has been studied for its liquid-liquid equilibrium properties in combination with other organic compounds, assessing its suitability as an industrial solvent. The solvent's performance is modeled using thermodynamic parameters, offering insights into its application in various chemical processes (Mikael Männistö et al., 2016).
Kinetic Studies
Kinetic studies involving compounds related to "2-(Bromomethyl)-1-methoxy-3-methylbutane" have provided valuable information on reaction mechanisms and solvent effects. For example, the solvolysis reactions of tertiary bromoalkanes have been extensively studied to understand the influence of nucleophilic solvent participation, offering insights into the mechanisms of solvolysis reactions and their dependence on solvent properties (Kwang‐ting Liu et al., 2009).
Environmental and Toxicological Considerations
The development of safer chemical processes and solvents is a significant area of research. Studies have explored the use of less toxic bromosolvents for applications like dispersive liquid-liquid microextraction, aiming to reduce environmental impact and health risks associated with traditional chlorinated solvents (Guilong Peng et al., 2016).
作用機序
Target of Action
Bromomethyl compounds are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Bromomethyl compounds are known to participate in sm cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Bromomethyl compounds are known to participate in sm cross-coupling reactions , which are key in various biochemical pathways.
Pharmacokinetics
Pharmacokinetics provides essential insights into the behavior of interventional and adjunctive medications .
Result of Action
Bromomethyl compounds are known to participate in sm cross-coupling reactions , which can result in the formation of new carbon–carbon bonds.
Action Environment
The success of sm cross-coupling reactions, in which bromomethyl compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
1-bromo-2-(methoxymethyl)-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYPKZMPHUSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-methoxy-3-methylbutane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)
![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)







![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)